GT949 is a selective positive allosteric modulator of the excitatory amino acid transporter-2 (EAAT2). This compound enhances glutamate transport, which is essential for maintaining neurotransmitter balance in the central nervous system. GT949 has shown potential in neuroprotective applications, particularly in conditions associated with dysregulated glutamate levels, such as Alzheimer's disease and amyotrophic lateral sclerosis. The compound has been characterized for its ability to enhance glutamate uptake by astrocytes, thereby contributing to neuroprotection by regulating glutamate levels in the brain .
GT949 is classified as a small molecule compound with a molecular formula of C30H37N7O2 and a molecular weight of 527.66 g/mol. It is identified by its CAS number 460330-27-2 and has been cataloged in various chemical databases, including PubChem with ID 3195790. GT949 is primarily utilized in research settings to explore its effects on neurotransmitter modulation and potential therapeutic applications .
The synthesis of GT949 involves a multi-step process that begins with commercially available starting materials. The synthesis typically employs reactions such as the Ugi multi-component reaction, which allows for the formation of key intermediates that are subsequently transformed into the final product. The synthesis process is complex and requires careful control of reaction conditions to achieve the desired purity and yield .
The synthetic route includes several critical steps:
GT949's structure features multiple functional groups that contribute to its activity as an allosteric modulator. The compound contains a complex arrangement of rings and nitrogen atoms, which are pivotal for its interaction with the excitatory amino acid transporter.
GT949 undergoes various chemical reactions that can modify its structure and properties:
These reactions are crucial for understanding how modifications can affect the compound's biological activity and therapeutic potential .
The typical reagents used in these reactions include:
GT949 functions as a positive allosteric modulator of EAAT2 by binding to an allosteric site on the transporter. This binding enhances the transporter's ability to uptake glutamate without directly competing with glutamate for binding at its active site.
Research indicates that GT949 increases the glutamate translocation rate significantly—by approximately 58%—enhancing glutamate uptake by astrocytes while exhibiting minimal effects on other neurotransmitter transporters or receptors, such as dopamine transporter, serotonin transporter, norepinephrine transporter, or NMDA receptors . This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.
GT949 is typically stored at -20°C to maintain stability and prevent degradation. It exhibits solubility in dimethyl sulfoxide (DMSO), which facilitates its use in various biological assays.
GT949 has several applications in scientific research:
Excitatory amino acid transporter 2 (EAAT2), known as GLT-1 in rodents, is a sodium-dependent transmembrane protein responsible for >95% of glutamate clearance in the adult mammalian forebrain [4] [8]. As the predominant glutamate transporter in the CNS, EAAT2 maintains extracellular concentrations below excitotoxic thresholds (<1μM) through an electrogenic process coupling glutamate uptake with co-transport of 3 Na+ ions and 1 H+, while counter-transporting 1 K+ ion [8]. Structurally, EAAT2 functions as a homotrimer with each monomer containing eight transmembrane domains and two helical hairpin loops (HP1, HP2). The transporter domain (TM3,6,7,8) undergoes elevator-like motions to transition between outward-facing and inward-facing conformations during glutamate translocation [4] [8].
EAAT2 is primarily localized to astrocytic processes enveloping synapses in brain regions critical for motor and cognitive function, including the cerebral cortex, hippocampus, and spinal cord [4] [8]. Its expression profile explains its non-redundant role in terminating glutamatergic signaling and recycling glutamate for synaptic repackaging. Dysregulation of EAAT2 directly impacts neuronal excitability, synaptic plasticity, and circuit function due to impaired glutamate buffering capacity [4].
EAAT2 deficiency or dysfunction is a hallmark pathological feature across neurodegenerative diseases:
Table 1: Neurodegenerative Conditions Linked to EAAT2 Dysregulation
Disease | EAAT2 Alteration | Functional Consequence |
---|---|---|
ALS | 57–71% protein loss in motor cortex | Glutamate excitotoxicity in motor neurons |
Alzheimer’s | Cortical/hippocampal deficiency | Synaptic loss, cognitive impairment |
Huntington’s | Early striatal loss | Motor circuit dysfunction |
Ischemic Stroke | Acute functional downregulation | Neuronal necrosis in penumbra |
Molecular studies link EAAT2 dysfunction to multiple mechanisms: transcriptional repression, disrupted trafficking, oxidative inactivation, and proteolytic cleavage. These changes create a vicious cycle of glutamate accumulation, receptor overactivation, and neuronal death [4] [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7